molecular formula C16H12ClF2NO3 B11509150 Propionic acid, 3-(4-chlorophenyl)-3-(2,6-difluorobenzoylamino)-

Propionic acid, 3-(4-chlorophenyl)-3-(2,6-difluorobenzoylamino)-

Cat. No.: B11509150
M. Wt: 339.72 g/mol
InChI Key: AXALGCTWBQNCAR-UHFFFAOYSA-N
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Description

Propionic acid, 3-(4-chlorophenyl)-3-(2,6-difluorobenzoylamino)- is a synthetic organic compound that belongs to the class of propionic acids This compound is characterized by the presence of a chlorophenyl group and a difluorobenzoylamino group attached to the propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 3-(4-chlorophenyl)-3-(2,6-difluorobenzoylamino)- typically involves multi-step organic reactions. One common approach might include:

    Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, various substitution reactions can introduce the chlorophenyl group.

    Introduction of the Difluorobenzoylamino Group: This step might involve the reaction of a difluorobenzoyl chloride with an amine to form the difluorobenzoylamino group.

    Coupling with Propionic Acid: The final step could involve coupling the intermediates with propionic acid under specific conditions, such as the presence of a catalyst or under reflux.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 3-(4-chlorophenyl)-3-(2,6-difluorobenzoylamino)- can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chlorophenyl and difluorobenzoylamino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Propionic acid, 3-(4-chlorophenyl)-3-(2,6-difluorobenzoylamino)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of propionic acid, 3-(4-chlorophenyl)-3-(2,6-difluorobenzoylamino)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Propionic acid derivatives: Compounds with similar propionic acid backbones but different substituents.

    Chlorophenyl compounds: Compounds containing the chlorophenyl group.

    Difluorobenzoylamino compounds: Compounds with the difluorobenzoylamino group.

Uniqueness

Propionic acid, 3-(4-chlorophenyl)-3-(2,6-difluorobenzoylamino)- is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H12ClF2NO3

Molecular Weight

339.72 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-[(2,6-difluorobenzoyl)amino]propanoic acid

InChI

InChI=1S/C16H12ClF2NO3/c17-10-6-4-9(5-7-10)13(8-14(21)22)20-16(23)15-11(18)2-1-3-12(15)19/h1-7,13H,8H2,(H,20,23)(H,21,22)

InChI Key

AXALGCTWBQNCAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl)F

Origin of Product

United States

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